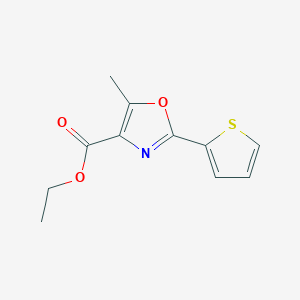
5-(Thiophen-2-yl)-1H-1,2,4-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Thiophen-2-yl)-1H-1,2,4-triazole: is a heterocyclic compound that features a thiophene ring fused to a 1,2,4-triazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Thiophen-2-yl)-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of thiophene-2-carboxylic acid hydrazide with formic acid or formamide, which leads to the formation of the triazole ring . The reaction conditions often require heating and the presence of a catalyst to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the industrial production more sustainable .
Análisis De Reacciones Químicas
Types of Reactions: 5-(Thiophen-2-yl)-1H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the thiophene and triazole rings.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Halogenating agents, alkylating agents, and nucleophiles are used under various conditions to achieve substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrotriazoles.
Substitution: Halogenated, alkylated, or other substituted derivatives of the parent compound.
Aplicaciones Científicas De Investigación
Chemistry: 5-(Thiophen-2-yl)-1H-1,2,4-triazole is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science .
Biology: In biological research, this compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent. Its ability to interact with various biological targets makes it a valuable tool in the development of new therapeutic agents .
Medicine: The compound has shown promise in medicinal chemistry for the development of new drugs. Its derivatives are being explored for their potential to treat various diseases, including cancer, bacterial infections, and inflammatory conditions .
Industry: In the industrial sector, this compound is used in the development of advanced materials, such as organic semiconductors and corrosion inhibitors. Its unique electronic properties make it suitable for applications in organic electronics and protective coatings .
Mecanismo De Acción
The mechanism of action of 5-(Thiophen-2-yl)-1H-1,2,4-triazole involves its interaction with specific molecular targets. In biological systems, it can inhibit key enzymes or receptors, leading to therapeutic effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes essential for cell wall synthesis . In cancer research, it may induce apoptosis in cancer cells by interacting with signaling pathways involved in cell proliferation and survival .
Comparación Con Compuestos Similares
Thiophene: A simpler heterocyclic compound with a sulfur atom in a five-membered ring.
1,2,4-Triazole: A heterocyclic compound with three nitrogen atoms in a five-membered ring.
Thiophene-2-carboxylic acid: A derivative of thiophene with a carboxyl group at the 2-position.
Comparison: 5-(Thiophen-2-yl)-1H-1,2,4-triazole is unique due to the combination of the thiophene and triazole rings, which imparts distinct electronic and structural properties.
Propiedades
IUPAC Name |
5-thiophen-2-yl-1H-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3S/c1-2-5(10-3-1)6-7-4-8-9-6/h1-4H,(H,7,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHEGUZUFMVZYLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NC=NN2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Ethyl 5-Methyl-3-[4-(trifluoromethyl)phenyl]isoxazole-4-carboxylate](/img/structure/B13680565.png)

![N-[5-Amino-2-[[2-[Boc-(methyl)amino]ethyl](methyl)amino]-6-methoxy-3-pyridyl]acrylamide](/img/structure/B13680575.png)
![2-[(7-Azaindole-5-yl)oxy]-4-bromobenzoic Acid](/img/structure/B13680576.png)



![5,6-Dimethoxy-3-methylbenzo[c]isoxazole](/img/structure/B13680627.png)


![[Ir(ppy)2(bpy)]PF6](/img/structure/B13680642.png)
![1'-benzyl-7-methylspiro[3,4-dihydro-1H-1,8-naphthyridine-2,3'-pyrrolidine]](/img/structure/B13680652.png)
![2-(3,4-Dichlorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B13680660.png)

